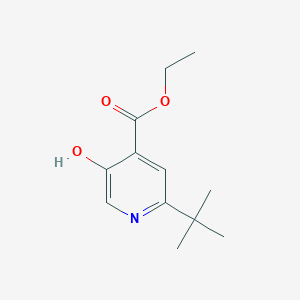

Ethyl 2-(tert-butyl)-5-hydroxyisonicotinate

概要

説明

Synthesis Analysis

The synthesis of similar compounds often involves reactions like etherification or esterification . For example, ethyl tert-butyl ether is manufactured industrially by the acidic etherification of isobutylene with ethanol .Chemical Reactions Analysis

The chemical reactions involving similar compounds often depend on the specific functional groups present in the molecule . For instance, tert-butyl esters can react with SOCl2 to provide acid chlorides .科学的研究の応用

Solubility Studies and Ionic Liquids

Research on the solubility of related compounds, such as ethyl-(2-hydroxyethyl)-dimethylammonium bromide in various alcohols, including tert-butyl alcohol, explores the physical chemistry of these substances at different temperatures. Such studies are fundamental in understanding the behavior of chemical compounds in solvents, which is critical for applications in synthesis and formulation of chemical products (Domańska & Bogel-Łukasik, 2005).

Biodegradation and Environmental Fate

The environmental fate and biodegradation pathways of gasoline oxygenates like ethyl tert-butyl ether (ETBE) have been extensively studied. Understanding how these compounds degrade in soil and groundwater involves exploring microbial pathways and the impact of various factors on degradation rates. This research is crucial for assessing the environmental impact of chemical pollutants and developing bioremediation strategies (Thornton et al., 2020).

Novel Catalytic Processes

Innovative methods for synthesizing compounds, such as the first non-acid catalytic synthesis of tert-butyl ether from tert-butyl alcohol using ionic liquid as a dehydrator, highlight the importance of new catalytic processes in chemical manufacturing. Such research demonstrates the potential for more efficient, environmentally friendly synthetic routes (Shi et al., 2003).

Genetic Damage from Exposure

Studies on the genetic damage resulting from exposure to compounds like ethyl tertiary butyl ether (ETBE) in Aldh2 knockout mice provide insight into the toxicological effects of chemical exposure. Research in this area contributes to our understanding of the health risks associated with chemical pollutants and the role of genetic factors in sensitivity to these effects (Weng et al., 2013).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

ethyl 2-tert-butyl-5-hydroxypyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-5-16-11(15)8-6-10(12(2,3)4)13-7-9(8)14/h6-7,14H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWGRPWRFPZTZPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NC=C1O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(tert-butyl)-5-hydroxyisonicotinate | |

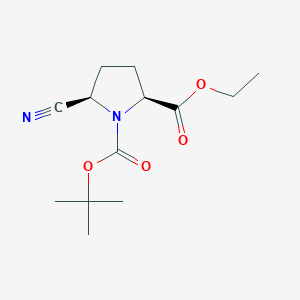

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[8-Methoxy-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl]-1-propanol](/img/structure/B1467744.png)

![Ethyl 2-[(2-fluoro-4-methoxy)benzyl]-3-oxobutylate](/img/structure/B1467753.png)